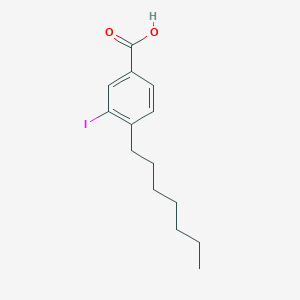

4-Heptyl-3-iodobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives Chemistry

Halogenated benzoic acids are a class of organic compounds that have long been pivotal in the advancement of chemical synthesis and materials science. The introduction of a halogen atom onto the benzoic acid framework dramatically influences the molecule's electronic properties and reactivity. This class of compounds serves as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The specific halogen and its position on the aromatic ring dictate the synthetic pathways available for further functionalization. For instance, the presence of iodine, as in 4-Heptyl-3-iodobenzoic acid, is particularly advantageous for cross-coupling reactions.

The reactivity of the carboxyl group can be tuned by the electronic nature of the substituents on the aromatic ring. Halogens, being electron-withdrawing, increase the acidity of the benzoic acid. This functional group can readily undergo a variety of transformations, including esterification and amidation, providing a handle for attaching the molecule to other substrates or for building up more complex structures.

Significance of Alkyl-Substituted Aryl Iodide Scaffolds in Synthetic Design

Aryl iodides are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond. Among the halogens, iodine is the most readily displaced in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient construction of complex molecular architectures from simpler precursors.

The presence of an alkyl group, such as the heptyl chain in this compound, imparts specific physical properties to the molecule. Long alkyl chains can influence solubility, and in the context of materials science, they are crucial for inducing and controlling self-assembly and liquid crystalline behavior. The combination of a reactive aryl iodide and a structure-directing alkyl chain within the same molecule creates a powerful synthon for the design of functional organic materials. This is because the aryl iodide provides a site for elaborate synthetic modifications, while the alkyl chain can dictate the supramolecular organization of the final products.

Rationale for Investigating this compound: A Multifunctional Building Block

The specific substitution pattern of this compound makes it a particularly compelling target for research. The molecule is a quintessential example of a multifunctional building block, a term used to describe organic compounds that are fundamental starting materials for constructing complex molecules. google.com Each component of its structure serves a distinct and valuable purpose:

The Carboxylic Acid Group: This functional group provides a site for forming esters or amides, allowing the molecule to be incorporated into polymers, liquid crystals, or biologically active molecules. It also influences the molecule's solubility and self-assembly properties through hydrogen bonding.

The Heptyl Group: This long alkyl chain is a key determinant of the molecule's physical properties. It can enhance solubility in nonpolar solvents and is a crucial element for designing molecules with liquid crystalline phases. The length of the alkyl chain can be varied to fine-tune the mesomorphic properties of the resulting materials. acs.orgmdpi.com

The Iodo Group: Positioned ortho to the heptyl group, the iodine atom is a highly reactive handle for a wide range of cross-coupling reactions. This allows for the introduction of a vast array of substituents at this position, enabling the synthesis of a diverse library of derivatives from a single starting material. The Suzuki-Miyaura coupling, for example, is a powerful method for forming new carbon-carbon bonds by reacting the aryl iodide with an organoboron compound in the presence of a palladium catalyst. rsc.orgresearchgate.netnih.gov

The strategic placement of these three functional groups on the benzene (B151609) ring creates a versatile platform for the synthesis of new materials. For instance, the carboxylic acid can be used to link the molecule to another aromatic system, while the iodo group can be subsequently functionalized, leading to the creation of complex, multi-component systems with tailored electronic and photophysical properties. This multifunctionality is the primary driver for the investigation of this compound in contemporary research.

Structure

3D Structure

Properties

CAS No. |

1131614-70-4 |

|---|---|

Molecular Formula |

C14H19IO2 |

Molecular Weight |

346.20 g/mol |

IUPAC Name |

4-heptyl-3-iodobenzoic acid |

InChI |

InChI=1S/C14H19IO2/c1-2-3-4-5-6-7-11-8-9-12(14(16)17)10-13(11)15/h8-10H,2-7H2,1H3,(H,16,17) |

InChI Key |

ZHLGDXUHUDXKDL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=C(C=C(C=C1)C(=O)O)I |

Canonical SMILES |

CCCCCCCC1=C(C=C(C=C1)C(=O)O)I |

Origin of Product |

United States |

Advanced Reaction Chemistry and Transformations of 4 Heptyl 3 Iodobenzoic Acid

Cross-Coupling Reactions Employing the Aryl Iodide Moiety

The aryl iodide component of 4-Heptyl-3-iodobenzoic acid is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C-C bonds. This palladium-catalyzed reaction couples an organoboron compound with an organic halide. For substrates like this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position, leading to the formation of biaryl structures.

Research on analogous structures, such as 3-iodo-4-methoxybenzoic acid methyl ester, demonstrates the feasibility of this transformation, particularly with sterically hindered arylboronic esters. researchgate.net The optimization of these processes often involves careful selection of the palladium catalyst, base, and solvent to achieve high yields. researchgate.net Typical conditions involve a palladium catalyst like Pd(PPh₃)₄, a base such as sodium phenoxide, and an anhydrous solvent like benzene (B151609) at reflux temperatures. researchgate.net

| Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / sSPhos | K₃PO₄ | H₂O / ACN | 37 °C, 24h | Good to Excellent | nih.gov |

| 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ | NaOPh | Benzene | Reflux | Good | researchgate.net |

| 4-Methylphenylboronic acid | Pd/HAP | K₂CO₃ / TBAB | Water | 80 °C | High TON | researchgate.net |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating substituted alkynes which are valuable intermediates in organic synthesis. scielo.org.mx This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scielo.org.mx The aryl iodide of this compound can be readily coupled with various terminal alkynes under these conditions. The resulting 3-alkynyl-4-heptylbenzoic acid derivatives can undergo subsequent intramolecular reactions, such as alkyne annulation, to form complex polycyclic systems. The choice of solvent can be critical, with DMSO proving effective in some double Sonogashira couplings where other solvents fail. scielo.org.mx

| Alkyne Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | N/A | 70 °C, 10 min | >99% | |

| Trimethylsilylacetylene | Pd₂(dba)₃ / CuI / PPh₃ | ⁱPr₂NH | DMSO | 45 °C, 1h | Good | scielo.org.mx |

| (Cyclopropyl)ethyne | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 °C, 16h | Good | beilstein-journals.org |

The Mizoroki-Heck reaction, or Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene, yielding a substituted alkene. wikipedia.org This reaction provides a method to introduce vinyl groups at the 3-position of the benzoic acid core. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and a base, like potassium carbonate or triethylamine. wikipedia.orgnih.gov However, the substitution pattern of the aryl halide can significantly influence the reaction's success. For instance, studies on 2-iodobenzoic acid have shown that the presence of a substituent ortho to the iodide can lead to catalyst poisoning and result in inferior yields. nih.gov This suggests that the Heck coupling of this compound may require careful optimization of reaction conditions to achieve efficient conversion. nih.gov

| Alkene Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF / H₂O | 80 °C, 4h | Good | nih.gov |

| Methyl acrylate | Pd(OAc)₂ | NaHCO₃ | NMP | 140 °C, 3h | High | wikipedia.org |

| Various Olefins | Palladacycle complex | Na₂CO₃ | NMP | 130 °C | Good | organic-chemistry.org |

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org The aryl iodide of this compound can be coupled with various organostannanes (aryl, vinyl, alkyl) to form new C-C bonds. A key advantage is the stability of organostannane reagents to air and moisture. wikipedia.org Polymer-tethered or solid-supported approaches have been developed to simplify product purification and catalyst recovery. In such a strategy, the aryl iodide component, like an iodobenzoic acid derivative, can be attached to a solid support. The coupling reaction with the organozinc reagent (in a Negishi coupling, which is mechanistically related) or organostannane is performed, and the final product is then cleaved from the support, facilitating easy purification. nih.gov

| Organostannane Partner | Catalyst | Additives | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Tributyl(vinyl)tin | CuPd/TiO₂ | K₂CO₃ | Ethanol (B145695) | Visible Light, 1h | High Conversion | mdpi.com |

| Aryl-SnBu₃ | Pd(PPh₃)₄ | LiCl | Toluene | 100 °C | Good | wikipedia.org |

| Various | Pd(0) | Cu(I) salts | Various | Variable | Good | core.ac.uk |

Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitutions that are particularly useful for forming carbon-oxygen (aryl ethers) and carbon-nitrogen (aryl amines) bonds. wikipedia.org The classic Ullmann condensation requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols often use catalytic amounts of copper salts, frequently in combination with ligands, allowing the reactions to proceed under milder conditions. The aryl iodide in this compound can react with alcohols, phenols, or amines to yield the corresponding ethers or amines. The reaction is particularly effective for coupling with o-halobenzoic acids. nih.gov

| Nucleophile | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aniline | CuI / Phenanthroline | KOH | N/A | High Temp | Moderate | wikipedia.org |

| Aliphatic Alcohols | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Alcohol | 110 °C | High | organic-chemistry.org |

| Amidine HCl | CuI / Ligand | Cs₂CO₃ | DMF | N/A | Moderate-Good | nih.gov |

Directed C-H Functionalization Strategies with the Carboxylate Group

Beyond the reactivity of the aryl iodide, the carboxylate group of this compound can serve as an effective directing group in transition metal-catalyzed C-H functionalization. This strategy allows for the selective activation and transformation of otherwise inert C-H bonds, typically at the ortho position to the directing group (the C2 position). This approach offers a highly atom-economical way to introduce new functional groups without the need for pre-functionalized substrates.

For benzoic acids, the carboxylate group can direct ruthenium, rhodium, or palladium catalysts to the C-H bond at the C2 position, leading to ortho-allylation, -arylation, or -alkenylation. nih.gov For example, ruthenium-catalyzed reactions with allyl acetates can introduce an allyl group specifically at the C2 position. nih.gov This directing effect has been noted in studies involving 4-heptylbenzoic acid, where the carboxylate can coordinate to the metal center, facilitating the selective transformation. uva.nlntnu.no This method provides a powerful tool for the late-stage functionalization of the benzoic acid core, complementing the cross-coupling reactions at the C3 position.

Ortho-C-H Functionalization

The carboxylic acid group is a powerful directing group in C-H activation chemistry, typically facilitating functionalization at the ortho positions (C-2 and C-6). This is achieved through the formation of a metallacyclic intermediate that brings the catalyst into close proximity to the ortho C-H bonds. While direct examples involving this compound are not prevalent, extensive research on other benzoic acids demonstrates the feasibility of this approach.

Ruthenium and iridium catalysts are commonly employed for such transformations. acs.orgnih.gov For instance, ruthenium-catalyzed arylation of benzoic acids with aryl halides proceeds efficiently, offering a direct method to form biaryl structures. nih.gov The reaction typically requires a base and is mediated by a catalyst system like [(p-cym)RuCl₂]₂. nih.gov Given this precedent, this compound would be expected to undergo selective functionalization at the C-2 and C-6 positions under similar conditions.

Table 1: Representative Ortho-C-H Arylation of Benzoic Acids

| Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Product | Reference |

|---|---|---|---|---|---|

| [(p-cym)RuCl₂]₂/PEt₃·HBF₄ | Aryl Bromides | NMP | 100 | ortho-Aryl Benzoic Acid | nih.gov |

Meta-C-H Functionalization

Functionalization at the meta position (C-5) of benzoic acids is significantly more challenging due to the strong directing effect of the carboxylate group towards the ortho position. researchgate.netscispace.comnih.gov However, recent advancements have overcome this challenge through the use of specialized directing templates. A notable strategy involves a nitrile-based sulfonamide template that covalently attaches to the carboxylic acid. This template positions a palladium catalyst to selectively activate the remote meta C-H bond. researchgate.netnih.gov

This methodology has been successfully applied to achieve meta-olefination and meta-acetoxylation of a wide array of benzoic acid derivatives using molecular oxygen as the terminal oxidant. researchgate.net Although this has not been specifically demonstrated on this compound, the generality of the protocol suggests it would be a viable strategy for functionalizing its C-5 position. researchgate.netresearchgate.net

Alkylation and Alkenylation Reactions

The carbon-iodine bond is the most reactive site for alkylation and alkenylation reactions, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a premier method for forming carbon-carbon bonds. researchgate.netresearchgate.net

Aryl iodides are highly effective coupling partners in Suzuki reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst. Studies on related molecules, such as 3-iodo-4-methoxybenzoic acid methyl ester, have shown successful coupling with sterically hindered arylboronic esters to yield biaryl compounds. researchgate.net It is therefore highly probable that this compound would readily undergo Suzuki coupling with various boronic acids and esters to introduce new alkyl, alkenyl, or aryl substituents at the C-3 position.

Table 2: Representative Suzuki-Miyaura Coupling with Aryl Iodides

| Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodo-4-methoxybenzoic acid methylester | Mesitylboronic ester | Pd(PPh₃)₄ | NaOPh | Good | researchgate.net |

| Iodobenzene (B50100) | Phenylboronic acid | Pd supported on Hydroxyapatite | K₂CO₃ | >98 | researchgate.net |

Hydrofunctionalization Processes

Hydrofunctionalization involves the net addition of a hydrogen atom and another functional group across a double or triple bond. In the context of aryl iodides, this can be seen in photocatalytic hydroalkylation reactions of alkenes. acs.org In these processes, an alkyl radical is generated from an alkyl iodide, which then adds to an alkene. The resulting radical intermediate is subsequently reduced and protonated to yield the hydroalkylation product. acs.org

While this compound itself would not be the substrate that undergoes hydrofunctionalization, its C-I bond could be leveraged to generate radical species for addition to alkenes, or it could be a precursor to a more complex molecule that contains an alkene moiety for subsequent hydrofunctionalization. For example, visible-light-catalyzed methods have been developed for the hydroalkylation of aryl-alkenes using various alkyl iodides as radical precursors and water as the hydrogen source. acs.org

Reactivity in Hypervalent Iodine Chemistry and Reagent Generation

The iodine atom in this compound can be oxidized from its standard monovalent state (I) to higher oxidation states, typically +3 (Iodine(III)) and +5 (Iodine(V)). princeton.edu These resulting hypervalent iodine compounds are powerful and selective oxidizing agents widely used in organic synthesis. acs.orgnih.gov

Formation of Hypervalent Iodine(III) and Iodine(V) Derivatives

Iodine(III) Derivatives: Aryl iodides are readily oxidized to Iodine(III) species, known as λ³-iodanes. A common method involves treating the iodoarene with oxidants like m-chloroperoxybenzoic acid (m-CPBA) or sodium perborate (B1237305) in the presence of acetic acid to form (diacetoxyiodo)arenes, such as Phenyliodine diacetate (PIDA). organic-chemistry.orgarkat-usa.org Other reagents like Oxone in trifluoroacetic acid can be used to generate [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org These reactions are generally applicable to a wide range of iodoarenes, and this compound is expected to react similarly to produce its corresponding Iodine(III) derivatives.

Iodine(V) Derivatives: Further oxidation leads to Iodine(V) compounds, or λ⁵-iodanes. The most well-known Iodine(V) reagent is 2-Iodoxybenzoic acid (IBX), which is prepared by the oxidation of 2-iodobenzoic acid with reagents like potassium bromate (B103136) (KBrO₃) or Oxone. orientjchem.orgnih.gov The stability of IBX is enhanced by the intramolecular coordination of the ortho-carboxylic acid group. nih.govresearchgate.net Since this compound is a 3-iodo isomer, it cannot form this stable cyclic structure. However, it could still be oxidized to an acyclic Iodine(V) species, though such compounds are generally less stable and not as commonly used as IBX. rsc.org

Table 3: Common Oxidants for Hypervalent Iodine Synthesis

| Target Species | Precursor | Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|---|---|

| ArI(OAc)₂ (Iodine(III)) | Aryl Iodide | m-CPBA / Acetic Acid | Room Temp. | organic-chemistry.org |

| ArI(OAc)₂ (Iodine(III)) | Aryl Iodide | Sodium Perborate / Acetic Acid | 50-55 °C | organic-chemistry.org |

| ArI(OCOCF₃)₂ (Iodine(III)) | Aryl Iodide | Oxone / Trifluoroacetic Acid | Room Temp. | organic-chemistry.org |

| 2-Iodoxybenzoic Acid (IBX) | 2-Iodobenzoic Acid | Oxone | 70 °C, in Water | orientjchem.orgnih.gov |

Oxidative Transformations Mediated by Derived Reagents

Hypervalent iodine reagents derived from aryl iodides are prized for their ability to perform a vast range of oxidative transformations under mild, often metal-free conditions. arkat-usa.orgnih.govorganic-chemistry.org

Iodine(III)-Mediated Oxidations: Reagents like (diacetoxyiodo)arenes are effective oxidants for numerous functional groups. They are frequently used in oxidative cyclizations, rearrangements, and the α-functionalization of carbonyl compounds. arkat-usa.orgnih.gov For instance, they can mediate the oxidative cyclization of unsaturated acids to form lactones. nih.gov

Iodine(V)-Mediated Oxidations: Reagents analogous to IBX are potent oxidants, most famously used for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. orientjchem.org These reactions are often performed in DMSO due to the low solubility of many IBX-type reagents in other common organic solvents. nih.gov A hypervalent iodine(V) reagent generated from this compound would be expected to exhibit similar oxidizing properties, enabling the conversion of alcohols to carbonyl compounds.

Table 4: Representative Oxidations Using Hypervalent Iodine Reagents

| Substrate | Reagent | Product | Solvent | Reference |

|---|---|---|---|---|

| Primary/Secondary Alcohol | IBX | Aldehyde/Ketone | DMSO | orientjchem.orgnih.gov |

| 4-Arylbut-3-enoic Acid | PhI(OCOCF₃)₂ | 4-Arylfuran-2(5H)-one | Acetonitrile | nih.gov |

Ligand Exchange and Redox Processes

The iodine atom in this compound is a focal point for diverse chemical transformations, including ligand exchange and redox processes. These reactions are fundamental to the synthesis of hypervalent iodine reagents and for introducing further molecular complexity.

Ligand Exchange at the Iodine Center:

The iodine atom of aryl iodides can participate in ligand exchange reactions, particularly in the formation of hypervalent iodine compounds. researchgate.netrsc.org These reactions typically involve the oxidation of the iodine(I) center to a higher oxidation state, followed by the exchange of ligands. For instance, the oxidation of an aryl iodide can lead to the formation of an aryl iodine(III) species, which can then undergo ligand exchange with various nucleophiles. The exchange of carboxylate ligands on hypervalent aryl iodine compounds has been studied to modify their solubility and reactivity. researchgate.net While specific studies on this compound are not prevalent, the principles of ligand exchange on aryl iodides are well-established. rsc.org

Redox Chemistry of the Iodo Group:

The iodo group in iodobenzoic acids can undergo redox reactions. The oxidation of iodobenzoic acids can lead to the formation of hypervalent iodine reagents such as iodoxyarenes. nih.gov For example, the oxidation of p-iodobenzoic acid derivatives has been investigated, although the carboxylate group can sometimes interfere with the oxidation reaction. nih.gov The redox potential of iodobenzoic acids is influenced by the substituents on the aromatic ring. The electrochemical oxidation of iodobenzene and its derivatives has been studied, revealing that the first electron removal to form a radical cation is the rate-determining step. nih.gov

Aryl iodides can also serve as precursors to diaryliodonium salts, which are versatile reagents in organic synthesis. nih.gov These salts can be formed through the reaction of aryl iodides with other arenes under oxidative conditions. The resulting diaryliodonium salts can then undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

| Process | Description | Potential Reagents/Conditions | Expected Outcome for this compound |

| Ligand Exchange | Replacement of ligands on a hypervalent iodine center. | Oxidation followed by reaction with nucleophiles (e.g., carboxylates, triflates). | Formation of various 4-heptyl-3-(diorganooxyiodo)benzoic acids. |

| Oxidation | Conversion of the iodine(I) to a higher oxidation state (III or V). | Peracids (e.g., m-CPBA), potassium persulfate. | Formation of 4-heptyl-3-iodosylbenzoic acid or 4-heptyl-3-iodoxybenzoic acid. |

| Diaryliodonium Salt Formation | Coupling of the aryl iodide with another arene. | Oxidative conditions in the presence of a suitable arene. | Formation of a diaryliodonium salt containing the 4-heptyl-3-carboxyphenyl moiety. |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including decarboxylation, esterification, and amidation.

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. This transformation can be achieved under various conditions, including thermal, oxidative, and photocatalytic methods.

Visible light-mediated photocatalytic decarboxylation has emerged as a powerful tool for the functionalization of carboxylic acids under mild conditions. rsc.orgnih.gov This method often involves a single electron transfer (SET) process from the carboxylate to an excited photocatalyst, leading to the formation of an aryl radical which can then be trapped by a suitable reagent. rsc.org Photocatalytic decarboxylative amination and amidosulfonation of carboxylic acids have been developed, offering direct routes to valuable nitrogen-containing compounds. nih.govthieme-connect.com

| Reaction Type | Conditions | Potential Outcome for this compound |

| Thermal Decarboxylation | High temperatures, often with a catalyst. | Formation of 1-heptyl-2-iodobenzene. |

| Oxidative Decarboxylation | Presence of an oxidizing agent. | May lead to various products depending on the oxidant and reaction conditions. |

| Photocatalytic Decarboxylation | Visible light, photocatalyst (e.g., acridine (B1665455) derivatives), radical trap. | Generation of a 4-heptyl-3-iodophenyl radical for further functionalization. |

Esterification and amidation are fundamental reactions for the derivatization of carboxylic acids, leading to the formation of esters and amides, respectively. These derivatives often exhibit altered physical, chemical, and biological properties.

Esterification:

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the product. chemguide.co.uk Various other methods for esterification have been developed, including the use of coupling reagents and solid acid catalysts. organic-chemistry.org For substituted benzoic acids, the reaction conditions can be optimized to achieve high yields.

Amidation:

The direct amidation of carboxylic acids with amines is a challenging transformation due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents are often employed to activate the carboxylic acid. nih.gov Alternatively, methods involving in situ activation of the carboxylic acid, for example with triphenylphosphine (B44618) and iodine, have been developed. rsc.org The sequence of reagent addition can be crucial for the success of these reactions. rsc.org Titanium(IV) fluoride (B91410) has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. researchgate.net

| Derivative | Reaction | Reagents | Product |

| Ester | Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) | Methyl 4-heptyl-3-iodobenzoate or Ethyl 4-heptyl-3-iodobenzoate |

| Amide | Amidation | Amine (e.g., ammonia, primary/secondary amine), Coupling agent (e.g., DCC, EDC) or activating agent (e.g., PPh₃/I₂) | 4-Heptyl-3-iodobenzamide or N-substituted derivatives |

Chemical Modifications of the Heptyl Alkyl Chain

The long heptyl chain provides opportunities for selective functionalization at its sp³-hybridized carbon atoms.

The selective functionalization of C-H bonds at positions remote from an existing functional group is a significant challenge in organic synthesis. Palladium-catalyzed reactions have emerged as a powerful tool for achieving distal C(sp³)-H functionalization. rsc.orgrsc.org These methods often employ a directing group to position the metal catalyst in proximity to the target C-H bond. While the carboxylic acid group in this compound can act as a directing group, it typically directs functionalization to the ortho position of the aromatic ring. However, strategies for distal functionalization often involve the use of specialized directing groups or templates that can reach further down the alkyl chain. researchgate.net Palladium-catalyzed alkylation of C(sp³)-H bonds with alkyl halides has also been reported. nih.govlabxing.com

| Functionalization Type | Catalyst/Reagents | Potential Site of Functionalization on the Heptyl Chain |

| Oxidative Functionalization | Palladium catalyst, oxidant, directing group. | γ, δ, or ε positions. |

| Alkylation | Palladium catalyst, alkyl halide, directing group. | γ, δ, or ε positions. |

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. khanacademy.org When applied to internal alkenes, a mixture of products can be obtained. However, under certain conditions, a hydroboration-isomerization sequence can occur, where the boron atom migrates along the alkyl chain to the terminal position. This "chain-walking" process is particularly relevant for long-chain alkenes and provides a method for terminal functionalization. researchgate.netresearchgate.net

For the heptyl chain of this compound to undergo such a reaction, it would first need to be unsaturated. If a double bond were present in the heptyl chain, hydroboration-isomerization could potentially be used to selectively introduce a functional group at the terminal (ω) position. Nickel-catalyzed isomerization-hydroboration of alkenes has been shown to be highly selective for the terminal position. researchgate.net The hydroboration of terminal alkenes can be achieved with high selectivity using manganese(I) alkyl complexes. nih.govd-nb.info

| Reaction Sequence | Description | Reagents | Potential Outcome for an Unsaturated Heptyl Chain |

| Hydroboration-Isomerization | Migration of a boron group to the terminal position of an alkene. | Borane source (e.g., BH₃, 9-BBN), catalyst (e.g., Ni, Co). | Formation of a terminal alkylborane. |

| Oxidation | Conversion of the C-B bond to a C-OH bond. | Hydrogen peroxide, base. | Formation of a terminal alcohol on the heptyl chain. |

Mechanistic Studies and Reaction Pathway Elucidation for 4 Heptyl 3 Iodobenzoic Acid Transformations

Investigation of Catalytic Cycles (e.g., Palladium-, Ruthenium-catalyzed)

Transformations of 4-Heptyl-3-iodobenzoic acid, particularly those involving C-H bond activation and arylation, are often facilitated by palladium and ruthenium catalysts. The catalytic cycles for these metals, while sharing some fundamental steps, exhibit distinct characteristics.

Palladium-Catalyzed Cycles:

Palladium catalysis in the context of aryl halides like this compound typically proceeds through a Pd(0)/Pd(II) or a higher oxidation state Pd(II)/Pd(IV) cycle.

Pd(0)/Pd(II) Cycle: A common catalytic cycle for cross-coupling reactions involves the oxidative addition of the aryl iodide (the C-I bond of this compound) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst youtube.comyoutube.com.

Pd(II)/Pd(IV) Cycle: In direct C-H activation/arylation reactions, a Pd(II) catalyst often coordinates to the carboxylic acid directing group of this compound. This is followed by C-H bond cleavage, often through a concerted metalation-deprotonation (CMD) mechanism, to form a palladacycle intermediate semanticscholar.org. Oxidative addition of another aryl halide can then lead to a Pd(IV) intermediate, from which reductive elimination of the C-C bond occurs to form the biaryl product and regenerate the active Pd(II) catalyst semanticscholar.orgnih.govnih.gov. Density functional theory (DFT) calculations on related systems, such as the arylation of alkylamines with 2-iodobenzoic acid, support the feasibility of a Pd(II)/Pd(IV)/Pd(II) redox cycle nih.gov.

Ruthenium-Catalyzed Cycles:

Ruthenium catalysts are also effective for the C-H arylation of benzoic acids. The catalytic cycle typically involves a Ru(II) species and does not always necessitate a change in the metal's oxidation state in the same manner as palladium.

A proposed mechanism for the ruthenium-catalyzed C-H arylation of benzoic acids involves the following key steps:

Coordination of the benzoic acid to the Ru(II) center.

C-H bond activation via a base-assisted concerted metalation-deprotonation (CMD) pathway to form a ruthenacycle. Mechanistic studies on related systems have identified C-H ruthenation as the rate-limiting step nih.gov.

Reaction with an aryl halide, which may involve oxidative addition to the ruthenium center.

Reductive elimination to form the C-C bond and regenerate the active ruthenium catalyst mdpi.com.

It has been noted that for some ruthenium-catalyzed C-H arylations of benzoic acids, the use of silver salt additives is not required d-nb.info.

Identification of Key Intermediates (e.g., Organometallic, Phosphonium (B103445) Halide)

The identification and characterization of key intermediates are paramount to understanding reaction mechanisms. In the context of this compound transformations, several types of intermediates can be postulated based on studies of similar systems.

Organometallic Intermediates:

Palladacycles and Ruthenacycles: In C-H activation reactions directed by the carboxylate group, the formation of a five- or six-membered metallacycle is a critical step. For this compound, coordination of the palladium or ruthenium catalyst to the carboxylate group would facilitate the cleavage of the C-H bond at the ortho position (C2), leading to the formation of a stable palladacycle or ruthenacycle intermediate semanticscholar.orgrsc.org. These organometallic intermediates are central to the catalytic cycle, bringing the reacting partners into proximity.

Aryl-Palladium and Aryl-Ruthenium Complexes: Following oxidative addition of the C-I bond of this compound to a low-valent metal center (e.g., Pd(0)), an aryl-palladium(II)-iodide intermediate is formed youtube.com. Similarly, in ruthenium-catalyzed reactions, aryl-ruthenium species are key intermediates.

Phosphonium Halide Intermediates:

While not directly implicated as catalytic cycle intermediates in the primary transformations of this compound, phosphonium salts can be involved in related synthetic strategies. For instance, phosphonium salts can be used as coupling partners in nickel-catalyzed cross-coupling reactions with arylboronic acids researchgate.net. In principle, the iodide of this compound could be displaced to form a phosphonium salt, which could then participate in subsequent coupling reactions.

Transition State Analysis and Energy Profiles

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating transition states and mapping the energy profiles of reaction pathways. For transformations involving molecules similar to this compound, these studies have provided valuable insights.

In ruthenium-catalyzed C-H functionalization reactions, DFT calculations have shown that the C-H activation step is often the rate-determining process researchgate.net. The free-energy profile for such reactions typically shows a significant energy barrier for the C-H cleavage step. For palladium-catalyzed C-H arylation, kinetic isotope effect studies have also pointed to the C-H activation step being kinetically relevant acs.org.

DFT calculations on the palladium-catalyzed arylation of alkylamines with 2-iodobenzoic acid revealed that the presence of the ortho-carboxylate group plays a crucial role in facilitating the C(sp3)-C(sp2) bond reductive elimination from a Pd(IV) intermediate, rather than assisting the oxidative addition of the aryl iodide to the Pd(II) center nih.gov. This suggests that for intramolecular reactions or reactions where the carboxylate can interact with the metal center, it can significantly influence the energy profile of the reductive elimination step.

Role of Ligands and Additives in Directivity and Selectivity

The choice of ligands and additives is critical in controlling the outcome of transition metal-catalyzed reactions involving this compound.

Ligands:

Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and various biarylphosphines (e.g., S-Phos, X-Phos), are commonly employed in palladium- and ruthenium-catalyzed cross-coupling and C-H activation reactions acs.orgnih.govresearchgate.netsigmaaldrich.com. These ligands can enhance the catalytic activity by promoting oxidative addition and reductive elimination steps. In some ruthenium-catalyzed arylations of benzoic acids, the added ligand is required for the reaction with the electrophile but not for the C-H bond cleavage step acs.org.

Carboxylate as a Directing Group: The carboxylic acid functionality of this compound itself can act as an effective directing group, guiding the metal catalyst to the ortho C-H bond for selective functionalization nih.gov.

Additives:

Bases: Bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are crucial additives, particularly in C-H activation reactions d-nb.infosemanticscholar.org. They facilitate the deprotonation of the carboxylic acid and are believed to participate in the concerted metalation-deprotonation step. The choice of base can also influence the reaction outcome; for instance, switching from K₂CO₃ to Cs₂CO₃ has been shown to suppress side reactions in some ruthenium-catalyzed arylations acs.org.

Other Additives: In some palladium-catalyzed arylations of benzoic acids, silver salts have been used to facilitate iodide removal acs.org. However, recent developments in ruthenium catalysis have shown that such additives are not always necessary d-nb.info.

The following table summarizes the role of various ligands and additives in related reactions:

| Ligand/Additive | Metal Catalyst | Role in Reaction |

| Tricyclohexylphosphine (PCy₃) | Ruthenium | Enhances catalytic activity in C-H arylation acs.org. |

| Biarylphosphines (e.g., S-Phos) | Palladium | Promotes oxidative addition and reductive elimination sigmaaldrich.com. |

| Carboxylate Group | Palladium, Ruthenium | Acts as an internal directing group for ortho C-H activation nih.gov. |

| Potassium Carbonate (K₂CO₃) | Ruthenium | Facilitates deprotonation and the CMD step d-nb.infosemanticscholar.org. |

| Cesium Carbonate (Cs₂CO₃) | Ruthenium | Suppresses side reactions in heteroaryl couplings acs.org. |

Solvent Effects on Reaction Mechanism and Yield

The solvent can have a profound impact on the mechanism, rate, and selectivity of palladium- and ruthenium-catalyzed reactions.

In palladium-catalyzed cross-coupling reactions, the polarity of the solvent can influence the rate of oxidative addition. For instance, the oxidative addition of aryl triflates to Pd(0) proceeds faster in polar solvents due to the polar nature of the transition state researchgate.net. The solvent can also affect the nature of the active catalytic species. In some cases, polar solvents can favor the formation of anionic palladium complexes as the active species researchgate.net.

For ruthenium-catalyzed C-H arylation of benzoic acids, a screening of solvents revealed that more coordinating solvents can increase the formation of the cross-coupled product d-nb.info. The choice of solvent is often crucial for achieving high yields and can vary significantly depending on the specific catalytic system and substrates.

Stereochemical Control and Regioselectivity

Regioselectivity:

In the context of this compound, regioselectivity primarily refers to the site of C-H functionalization. The carboxylic acid group is a strong ortho-directing group, meaning that C-H activation will predominantly occur at the C2 position. This is due to the formation of a stable five-membered metallacycle intermediate.

However, achieving meta-selective C-H functionalization of benzoic acid derivatives is a significant challenge and typically requires the use of a specifically designed template that can direct the catalyst to the meta position nih.gov.

The regioselectivity of C-H activation can also be influenced by steric and electronic factors of other substituents on the aromatic ring. For instance, in some palladium-catalyzed C-H arylations of arenes, the reaction occurs preferentially ortho to small alkyl groups nih.gov. For this compound, the heptyl group at the C4 position and the iodo group at the C3 position will also exert steric and electronic effects that could influence the reactivity at the available C-H positions (C2, C5, C6), although the directing effect of the carboxylate group is expected to be dominant for the ortho position.

Stereochemical Control:

While this compound itself is achiral, transformations involving this molecule could introduce chirality. For example, if it were to react with a prochiral olefin, the resulting product could be chiral. Achieving high stereoselectivity in such reactions would require the use of chiral ligands on the metal catalyst. Asymmetric C-H functionalization is a rapidly developing field, with chiral ruthenium and palladium catalysts being employed to achieve enantioselective transformations researchgate.net. The design of the chiral ligand is critical for creating a chiral environment around the metal center that can differentiate between enantiotopic C-H bonds or the two faces of a prochiral substrate.

Fundamental Principles of Aryl C-H Bond Activation

The functionalization of aryl C-H bonds is a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Several fundamental mechanisms for transition metal-mediated C-H activation have been identified.

Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal-Ligand Assistance (AMLA): This is one of the most common pathways for C-H activation, particularly for high-valent, electrophilic metal centers like Pd(II) and Ru(II) mdpi.commt.com. In this mechanism, the C-H bond cleavage occurs in a single step involving the metal center and a base (either internal, like a carboxylate, or external). The metal acts as a Lewis acid, coordinating to the C-H bond, while the base assists in removing the proton.

Oxidative Addition: This mechanism is more typical for low-valent, electron-rich metal centers such as Pd(0) or Ir(I) mt.com. The metal center directly inserts into the C-H bond, leading to an increase in its oxidation state.

Sigma-Bond Metathesis: This pathway is common for early transition metals and involves a four-centered transition state where the C-H bond is cleaved and a new M-C bond is formed simultaneously with the formation of a new H-L bond (where L is a ligand on the metal).

Electrophilic Substitution: In this mechanism, a highly electrophilic metal complex attacks the electron-rich aromatic ring, leading to the displacement of a proton.

For the transformations of this compound, the CMD mechanism is the most likely pathway for the carboxylate-directed C-H activation at the ortho position.

Computational Chemistry and Theoretical Characterization of 4 Heptyl 3 Iodobenzoic Acid and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to approximate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 4-heptyl-3-iodobenzoic acid.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this is a non-trivial task due to the conformational flexibility of the heptyl chain. The rotation around each carbon-carbon single bond in the alkyl chain gives rise to a multitude of possible conformers. chemistrysteps.comlibretexts.org The relative energies of these conformers are influenced by steric and torsional strains. chemistrysteps.com The most stable conformers of open-chain alkanes typically adopt a zigzag form to minimize these strains. libretexts.org

In addition to the heptyl chain, the orientation of the carboxylic acid group relative to the benzene (B151609) ring also contributes to the conformational landscape. The carboxyl group may be planar or slightly twisted with respect to the aromatic ring, and intramolecular hydrogen bonding between the carboxylic proton and the iodine atom might be considered, although it is generally not as favorable as intermolecular interactions.

A thorough conformational analysis would involve systematically exploring the potential energy surface by rotating key dihedral angles and performing geometry optimization on each resulting structure. The results of such an analysis would yield a set of low-energy conformers and their relative populations according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Selected Conformers of this compound

| Conformer | Heptyl Chain Conformation | COOH Orientation | Relative Energy (kcal/mol) |

| 1 | All-trans (zigzag) | Planar | 0.00 |

| 2 | Gauche at C2-C3 | Planar | 0.65 |

| 3 | All-trans (zigzag) | Twisted 30° | 1.20 |

| 4 | Gauche at C4-C5 | Planar | 0.80 |

Note: This table is illustrative and based on typical energy differences for alkyl chain conformations. Actual values would require specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atom, while the LUMO is likely centered on the carboxylic acid group and the aromatic ring. The presence of the electron-donating heptyl group and the electron-withdrawing iodine and carboxylic acid groups will influence the energies of these orbitals. rsc.org

Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -7.21 | -1.54 | 5.67 |

| 4-Iodobenzoic Acid | -6.98 | -1.82 | 5.16 |

| 4-Heptylbenzoic Acid | -6.85 | -1.45 | 5.40 |

| This compound (Predicted) | -6.75 | -1.90 | 4.85 |

Note: The values for benzoic acid, 4-iodobenzoic acid, and 4-heptylbenzoic acid are representative values from the literature. The values for this compound are predicted based on substituent effects and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is another powerful tool for understanding reactivity. It visualizes the charge distribution on the molecule's surface. libretexts.org For this compound, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen of the carboxylic acid, indicating a site for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it susceptible to nucleophilic attack. Furthermore, a region of positive electrostatic potential, known as a σ-hole, is anticipated on the iodine atom along the C-I bond axis, which is crucial for halogen bonding.

Energetic Profiles of Reaction Pathways

DFT calculations can be employed to map out the energetic profiles of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various potential reaction pathways. For instance, the esterification of the carboxylic acid group or nucleophilic substitution at the iodinated carbon could be investigated. wikipedia.org

A key reaction for carboxylic acids is dimerization through the formation of two hydrogen bonds. The energetic profile for this process would show the stability gained upon forming the dimer. Similarly, the formation of halogen-bonded adducts could be studied, providing insights into the supramolecular chemistry of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the nature of chemical bonds and intermolecular interactions. nih.gov

Hydrogen Bonding and Intermolecular Interactions

Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. researchgate.netnih.gov QTAIM analysis of the dimer of this compound would reveal the presence of bond critical points (BCPs) between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of the other. The topological properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the hydrogen bonds. aip.org Generally, a higher value of ρ and a positive Laplacian are indicative of strong, closed-shell interactions like hydrogen bonds. The interplay between the hydrogen bonding of the carboxylic acid groups and the hydrophobic interactions of the heptyl chains would govern the self-assembly of these molecules. nih.gov

Table 3: Typical QTAIM Parameters for Hydrogen Bonds in Carboxylic Acid Dimers

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| O-H···O | 0.02 - 0.04 | 0.07 - 0.15 |

Note: These are typical ranges observed for carboxylic acid dimers and serve as a reference for the expected values in this compound dimers.

Halogen Bonding Characterization

The iodine atom in this compound can act as a halogen bond donor. This is due to the anisotropic distribution of electron density around the iodine, creating a region of positive electrostatic potential (the σ-hole) along the extension of the C-I bond. nih.gov This positive region can interact favorably with a nucleophilic site, such as the carbonyl oxygen of another molecule or a solvent molecule.

QTAIM analysis is a powerful tool for identifying and characterizing halogen bonds. nih.govbohrium.com The presence of a bond critical point between the iodine and the acceptor atom, along with specific topological parameters, confirms the existence of a halogen bond. The electron density at the BCP provides a measure of the bond's strength. In the solid state, it is likely that this compound would form extended networks through a combination of hydrogen and halogen bonding. nih.gov

Table 4: Expected QTAIM Parameters for Halogen Bonding in this compound Adducts

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| I···O | 0.01 - 0.03 | 0.04 - 0.08 |

Note: These values are based on published data for similar iodine-containing organic molecules and represent the expected range for halogen bonds formed by this compound.

Natural Bond Orbital (NBO) Analysis

No published research was identified that has conducted a Natural Bond Orbital (NBO) analysis on this compound. Such an analysis would be crucial for understanding the molecule's electronic structure, including the quantification of hyperconjugative interactions, charge distribution among the atoms, and the nature of the bonding orbitals between the iodine atom, the benzene ring, the carboxylic acid group, and the heptyl chain. Without primary research data, any discussion or data table presentation on donor-acceptor interactions and their stabilization energies (E(2)) would be purely speculative.

Molecular Dynamics Simulations for Solvent and Conformational Effects

There is no available information from molecular dynamics (MD) simulations for this compound. MD simulations are essential for exploring the conformational landscape of the molecule, particularly the flexibility of the heptyl chain and its interaction with the substituted benzene ring. Furthermore, these simulations would provide critical insights into how different solvents influence the molecule's spatial arrangement and intermolecular interactions, which are key to understanding its behavior in various chemical environments. The absence of such studies prevents any detailed discussion of its dynamic properties.

Predictive Modeling for Reaction Outcomes and Novel Transformations

Predictive modeling studies focused on the reaction outcomes and potential novel transformations of this compound are not found in the current body of scientific literature. While general principles of organic chemistry can suggest potential reactions at the carboxylic acid, the aromatic ring, or the C-I bond, specific computational models that predict reaction kinetics, thermodynamics, and regioselectivity for this particular molecule have not been developed or published. Such models are vital for designing new synthetic pathways and understanding the compound's reactivity profile under various conditions.

Derivatives and Structural Analogues of 4 Heptyl 3 Iodobenzoic Acid in Advanced Research

Synthesis and Reactivity of Positional Isomers of Iodobenzoic Acid (e.g., 2-Iodo, 3-Iodo, 4-Iodo)

The positional isomers of iodobenzoic acid—2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid—are foundational building blocks in organic chemistry. Their synthesis and distinct reactivity profiles are crucial for their application in more complex molecular designs.

Synthesis: A primary method for synthesizing these isomers is the Sandmeyer reaction, which involves the diazotization of the corresponding aminobenzoic acid (anthranilic acid, 3-aminobenzoic acid, or 4-aminobenzoic acid) followed by treatment with an iodide salt, typically potassium iodide. For example, 2-iodobenzoic acid is commonly prepared in university laboratories by the diazotization of anthranilic acid. Similarly, 3-iodobenzoic acid can be prepared from m-aminobenzoic acid through diazotization and subsequent reaction with potassium iodide in an acidic solution. The synthesis of p-iodobenzoic acid follows the same diazotization reaction pathway, starting from para-aminobenzoic acid, which is reacted with sodium nitrite (B80452) in the presence of an acid to form a diazonium salt, which is then treated with potassium iodide.

Reactivity: The reactivity of these isomers is largely dictated by the position of the iodine and carboxylic acid groups on the benzene (B151609) ring.

2-Iodobenzoic acid is particularly notable as a precursor for hypervalent iodine reagents like IBX and Dess-Martin periodinane. The ortho positioning of the carboxyl group allows it to act as an endogenous ligand, facilitating the formation of cyclic hypervalent iodine structures. It is also used in transition-metal-catalyzed C-H activation reactions and in the synthesis of heterocycles such as isocoumarins and indoles.

3-Iodobenzoic acid is a versatile intermediate in the synthesis of various pharmaceutical compounds and is used in solid-phase synthesis. It can participate in coupling reactions, such as the Suzuki reaction, to form C-C bonds, as demonstrated in the synthesis of 3-phenylbenzoic acid.

4-Iodobenzoic acid is also used in the synthesis of polymeric materials and other organic compounds.

The solubility of these isomers varies, with all being slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and acetone.

| Compound | CAS Number | Melting Point (°C) | Common Synthetic Route | Key Precursor |

|---|---|---|---|---|

| 2-Iodobenzoic acid | 88-67-5 | 160-162 | Sandmeyer Reaction | Anthranilic acid |

| 3-Iodobenzoic acid | 618-51-9 | 185-187 | Sandmeyer Reaction | 3-Aminobenzoic acid |

| 4-Iodobenzoic acid | 619-58-9 | 270-273 | Sandmeyer Reaction | 4-Aminobenzoic acid |

Functionalization at Other Aromatic Positions (e.g., Amino, Hydroxy, Fluoro)

Introducing additional functional groups onto the iodobenzoic acid scaffold significantly expands its synthetic utility. Groups such as amino (-NH2), hydroxy (-OH), and fluoro (-F) can modulate the electronic properties and reactivity of the molecule, providing new handles for further transformations.

Amino Functionalization: 2-Amino-5-iodobenzoic acid is a key intermediate for pharmaceuticals and functional chemicals. Its synthesis can be achieved by the direct iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. This method is advantageous as it can avoid complex purification steps.

Hydroxy Functionalization: Hydroxy-iodobenzoic acids are valuable in creating polymer-supported reagents. For instance, 5-hydroxy-2-iodobenzoic acid has been coupled to chloromethyl polystyrene to create a polymer-supported periodinane reagent after oxidation. This demonstrates how the hydroxy group can serve as an anchor point for immobilization.

Fluoro Functionalization: The introduction of fluorine can significantly alter a molecule's properties, including its acidity and lipophilicity. Nitro-substituted phenylbenziodoxoles, derived from 2-iodobenzoic acid, can serve as precursors for fluorobenzoic acids. These compounds undergo nucleophilic fluorination using fluoride (B91410) salts, a method that has been adapted for radiolabeling with fluorine-18 (B77423) to produce [¹⁸F]-fluorobenzoic acids for imaging applications. Furthermore, highly fluorinated hypervalent iodine reagents, such as tetrafluoro-IBA and -IBX, have been developed, showcasing modified reactivity.

Hypervalent Iodine Reagents Derived from Iodobenzoic Acids (e.g., IBX, IBA, Benziodoxoles)

2-Iodobenzoic acid is the cornerstone for a class of highly valuable hypervalent iodine reagents. These compounds, which feature an iodine atom in a higher-than-normal oxidation state, are prized for their mild, selective oxidizing capabilities and environmentally benign nature.

IBX (2-Iodoxybenzoic acid): This pentavalent iodine(V) reagent is a powerful and versatile oxidant. It is typically prepared by the oxidation of 2-iodobenzoic acid using an oxidant such as Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water. IBX is especially known for its ability to oxidize primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids. A significant drawback of IBX is its insolubility in most organic solvents except DMSO and its potential for explosive decomposition at high temperatures. To address these issues, stabilized formulations (SIBX) and polymer-supported versions have been developed.

IBA (2-Iodosobenzoic acid): IBA is a trivalent iodine(III) oxidant that can be prepared under mild conditions from 2-iodobenzoic acid, also using Oxone, but at room temperature to prevent over-oxidation to IBX. IBA is considered a "green" oxidant due to its recyclability; the 2-iodobenzoic acid byproduct can be re-oxidized back to IBA. It serves as a precursor for other cyclic organoiodine(III) derivatives and is used as a catalyst and reagent in various organic transformations.

Benziodoxoles: This class of cyclic hypervalent iodine reagents exhibits enhanced stability compared to their acyclic counterparts. They are derived from 2-iodobenzoic acids and are used extensively in group transfer reactions. For example, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) is a bench-stable reagent used to promote peptide coupling reactions. Benziodoxoles can be functionalized to act as reagents for introducing alkynyl, aryl, and vinyl groups.

| Reagent | Full Name | Iodine Oxidation State | Typical Synthesis | Primary Application |

|---|---|---|---|---|

| IBX | 2-Iodoxybenzoic acid | +5 | Oxidation of 2-iodobenzoic acid with Oxone at ~70°C | Oxidation of alcohols to aldehydes/ketones |

| IBA | 2-Iodosobenzoic acid | +3 | Oxidation of 2-iodobenzoic acid with Oxone at room temp. | Recyclable oxidant, precursor to other I(III) reagents |

| Benziodoxoles | (e.g., IBA-OBz) | +3 | Derivatization of IBA | Group transfer reactions (e.g., peptide coupling, alkynylation) |

Synthesis and Properties of Conjugates and Polymeric Derivatives

Attaching iodobenzoic acid moieties to polymers or larger molecular conjugates is a strategy used to modify properties, such as solubility, or to create materials with specific functions, like radiopacity for medical imaging.

Polymeric Derivatives: Polymer-supported IBX reagents have been developed to overcome the solubility and safety issues associated with unbound IBX. In one approach, 5-hydroxy-2-iodobenzoic acid was attached to a polystyrene support, followed by oxidation to the active IBX derivative. This supported reagent successfully oxidized alcohols and could be easily removed from the reaction mixture by filtration. In another application, 4-iodobenzoic acid and 2,3,5-tri-iodobenzoic acid were used to cap the hydroxyl ends of a modified poly-3-hydroxy butyrate (B1204436) (PHB) polymer. The resulting iodinated polymers were biodegradable, biocompatible, and exhibited radiopacity, making them visible in X-ray imaging.

Conjugates: The term "conjugates" can refer to molecules where iodobenzoic acid is linked to another functional unit. While the search results focus more on polymeric systems, the principles extend to smaller conjugates. For instance, the byproduct of oxidations using IBX or Dess-Martin periodinane is 2-iodobenzoic acid, which can be incorporated into the final product in tandem reactions, effectively creating a conjugate.

Development of Bicyclic and Heterocyclic Scaffolds Incorporating the Iodobenzoic Acid Moiety (e.g., Isocoumarins, Phthalides, Indoles, Quinazolinones)

The reactivity of iodobenzoic acids, particularly 2-iodobenzoic acid, makes them excellent starting materials for the synthesis of various fused ring systems through intramolecular or tandem reactions.

Isocoumarins: 3-Substituted isocoumarins can be synthesized through the palladium-catalyzed coupling reaction of o-iodobenzoic acid with terminal alkynes. The choice of catalyst system and solvent is crucial; for example, using a Pd/C-Et₃N-CuI-PPh₃ system in ethanol favors the formation of isocoumarins. Copper-catalyzed methods have also been developed, where o-halobenzoic acids react with active internal alkynes to yield isocoumarin (B1212949) derivatives.

Phthalides: Phthalides are another class of bicyclic compounds accessible from 2-iodobenzoic acid. The reaction of o-iodobenzoic acids with terminal alkynes can lead to phthalides, and the selectivity between isocoumarin and phthalide (B148349) formation can be controlled by the reaction conditions, particularly the choice of cocatalyst.

Indoles: 2-Iodobenzoic acid is a valuable reagent in the synthesis of indoles via transition-metal-catalyzed C-H activation reactions. In these processes, the iodine atom can act as a directing group, facilitating the functionalization of C-H bonds to construct the indole (B1671886) ring system.

These synthetic routes highlight the utility of the iodobenzoic acid framework as a linchpin in constructing complex molecular architectures of significant interest in medicinal chemistry and materials science.

Applications in Advanced Chemical Sciences Excluding Prohibited Elements

Strategic Building Block in Complex Molecule Synthesis

4-Heptyl-3-iodobenzoic acid possesses two key functional groups that make it a potentially valuable building block in organic synthesis: the carboxylic acid and the carbon-iodine bond. The carboxylic acid group can readily undergo esterification or amidation reactions to form a wide array of derivatives. The iodine atom, positioned on the aromatic ring, is a versatile handle for various cross-coupling reactions.

The presence of the heptyl group introduces significant lipophilicity, which can be advantageous in syntheses targeting molecules with specific solubility requirements, such as those designed to interact with biological membranes or to be soluble in nonpolar organic solvents.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Biphenyl derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-aryl amine derivatives |

| Esterification | Alcohol, acid catalyst | Benzoic acid esters |

| Amidation | Amine, coupling agent | Benzoic acid amides |

Role in the Development of Functional Materials and Polymers

The structure of this compound lends itself to incorporation into functional materials and polymers. The rigid aromatic core, coupled with the flexible heptyl chain, can impart unique properties to materials, such as liquid crystallinity or specific self-assembly behaviors.

The reactive handles—the carboxylic acid and the iodine atom—allow for the polymerization of this compound or its grafting onto existing polymer backbones. For instance, the carboxylic acid can be used in condensation polymerizations to form polyesters or polyamides. The iodo-group can be utilized in polymerization reactions that proceed via cross-coupling mechanisms. The long alkyl chain could influence the morphology and processing characteristics of the resulting polymers, potentially leading to materials with tailored thermal or mechanical properties.

Utilization as a Biochemical Probe in Molecular Interaction Studies

While no specific studies have been identified, the structure of this compound suggests its potential as a biochemical probe. The heptyl group could facilitate partitioning into lipid bilayers, making it a candidate for studying interactions within cell membranes. The aromatic ring could serve as a scaffold for attaching reporter groups, such as fluorophores or radioisotopes, after suitable synthetic modification. The iodine atom itself can be replaced with a radioisotope of iodine (e.g., ¹²⁵I), a common strategy for creating radioligands for receptor binding assays.

Reagent in Advanced Analytical Methods for Chemical Characterization

In the realm of analytical chemistry, derivatives of this compound could serve as derivatizing agents to enhance the detection of certain analytes. For example, by converting the carboxylic acid to a more reactive form (e.g., an acid chloride or an N-hydroxysuccinimide ester), it could be used to label molecules containing alcohol or amine functional groups. The presence of the iodine atom would introduce a heavy element, which can be advantageous in techniques like mass spectrometry, aiding in mass spectral fingerprinting and quantification.

Precursor for Advanced Catalytic Systems

The carbon-iodine bond in this compound makes it a potential precursor for the synthesis of ligands for catalytic systems. Through cross-coupling reactions, phosphorus, nitrogen, or sulfur-containing moieties could be introduced at the 3-position. These modified benzoic acids could then be used as ligands for transition metals, forming catalysts for a variety of organic transformations. The heptyl group could enhance the solubility of such catalysts in nonpolar reaction media, and the carboxylic acid group could be used to immobilize the catalyst on a solid support.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multi-dimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Heptyl-3-iodobenzoic acid, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the heptyl chain would appear as a series of multiplets, with the terminal methyl group exhibiting a characteristic triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would feature signals for the carboxyl carbon, the aromatic carbons (with the carbon bearing the iodine atom showing a characteristic shift), and the seven distinct carbons of the heptyl chain.

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals, especially for the complex aromatic region and the overlapping signals of the heptyl chain.

| ¹H NMR (Predicted) Chemical Shift (ppm) | Assignment |

| ~10-13 | -COOH |

| ~7.5-8.5 | Aromatic CH |

| ~2.6 | Ar-CH₂- |

| ~1.6 | -CH₂- |

| ~1.3 | -(CH₂)₄- |

| ~0.9 | -CH₃ |

| ¹³C NMR (Predicted) Chemical Shift (ppm) | Assignment |

| ~170 | -COOH |

| ~125-145 | Aromatic C |

| ~95 | C-I |

| ~35 | Ar-CH₂- |

| ~22-32 | -(CH₂)₅- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C-H stretching vibrations of the aromatic ring and the heptyl chain would appear around 2850-3100 cm⁻¹.

| IR Absorption Band (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H (Carboxylic acid) |

| 2850-3000 | C-H (Aliphatic) |

| ~3100 | C-H (Aromatic) |

| ~1700 | C=O (Carboxylic acid) |

| ~1600, ~1475 | C=C (Aromatic) |

| ~500-600 | C-I |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely show losses of the carboxyl group, the heptyl chain, and the iodine atom.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would be crucial for determining the purity of this compound and for identifying any impurities.

| Mass Spectrometry (Predicted) | Fragment |

| [M]⁺ | Molecular Ion |

| [M-COOH]⁺ | Loss of carboxyl group |

| [M-C₇H₁₅]⁺ | Loss of heptyl group |

| [M-I]⁺ | Loss of iodine |

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction techniques are used to determine the solid-state structure of a crystalline compound.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form of the compound and can be used for phase identification and purity analysis.

Thermal Analysis (TGA/DTA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric/Differential Thermal Analysis (TGA/DTA): TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition temperature. DTA measures the temperature difference between a sample and a reference material, indicating exothermic or endothermic transitions.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions of a compound by measuring the amount of heat required to raise the temperature of the sample.

Advanced Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile or methanol).

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. For a compound like this compound, derivatization to a more volatile ester form might be necessary for successful GC analysis.

Electroanalytical Methods (e.g., Polarography, Amperometric Titration)

Electroanalytical methods could be employed to study the redox properties of this compound. The presence of the electroactive iodophenyl group and the carboxylic acid functionality might allow for its characterization using techniques like cyclic voltammetry or polarography to determine its reduction or oxidation potentials. Amperometric titration could potentially be used for quantitative analysis.

Emerging Research Frontiers and Future Perspectives

Innovations in Transition Metal Catalysis for Benzoic Acid Functionalization

The functionalization of benzoic acids using transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the direct transformation of C-H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds. For a molecule such as 4-Heptyl-3-iodobenzoic acid, these catalytic innovations offer precise tools to modify its structure selectively.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly relevant. nobelprize.orglibretexts.org The iodine substituent at the 3-position serves as a prime handle for these transformations, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl groups. The bulky heptyl group at the 4-position may exert steric influence on these reactions, potentially affecting catalyst efficiency and regioselectivity in further functionalization attempts.

Recent advancements have also focused on the direct C-H functionalization of the aromatic ring. Rhodium and iridium catalysts have shown remarkable efficacy in directing the functionalization of C-H bonds ortho to the carboxylic acid group. ethernet.edu.et In the case of this compound, this would correspond to the C2 and C6 positions. The interplay between the directing effect of the carboxylate and the electronic and steric influence of the iodo and heptyl substituents would be a key area of investigation.

Furthermore, copper-catalyzed reactions offer a cost-effective alternative for certain transformations, such as aminations and etherifications, at the C-I bond. The development of novel ligands continues to expand the scope and efficiency of these transition metal-catalyzed reactions, paving the way for the synthesis of complex derivatives of this compound.

| Catalyst System | Reaction Type | Potential Functionalization Site on this compound |

| Palladium(0) complexes | Suzuki, Heck, Sonogashira Coupling | C3 (Iodo position) |

| Rhodium(III)/Iridium(III) complexes | Directed C-H Activation | C2 and C6 (ortho to COOH) |

| Copper(I) complexes | Ullmann Condensation | C3 (Iodo position) |

Sustainable Synthesis and Catalysis with Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to heavy metal oxidants in a wide range of chemical transformations. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.netstias.ac.zaacs.orgresearchgate.netarkat-usa.orgbeilstein-journals.org Their application in the context of this compound presents exciting opportunities for sustainable synthesis. These reagents are known to mediate oxidations, C-H functionalizations, and the transfer of various functional groups under mild conditions. organic-chemistry.orgresearchgate.net